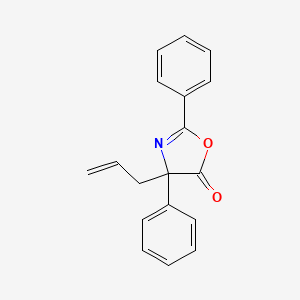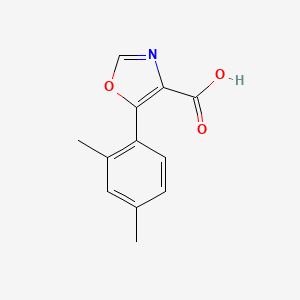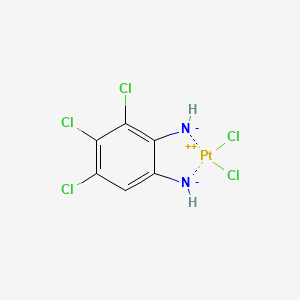
2-(3-Nitrofuran-2-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrofuran-2-yl)-1,3-dioxolane is a chemical compound characterized by the presence of a nitrofuran moiety and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane typically involves the reaction of 3-nitrofuran-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to ensure high-quality production.
化学反应分析
Types of Reactions
2-(3-Nitrofuran-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Nitrofuran-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is particularly useful in antimicrobial and anticancer applications, where the compound can induce oxidative stress in target cells.
相似化合物的比较
Similar Compounds
- 3-(3-Nitrofuran-2-yl)prop-2-enal
- 1-[(E)-(3-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Uniqueness
2-(3-Nitrofuran-2-yl)-1,3-dioxolane is unique due to the presence of both a nitrofuran moiety and a dioxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
65019-13-8 |
|---|---|
分子式 |
C7H7NO5 |
分子量 |
185.13 g/mol |
IUPAC 名称 |
2-(3-nitrofuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7NO5/c9-8(10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2 |
InChI 键 |
HPYGBFPXHFCROZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C=CO2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)


![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)




![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)
